N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propionamide
Description
N-(1-(3-Chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propionamide (CAS: 919858-63-2) is a pyrazolo[3,4-d]pyrimidine derivative with a 3-chlorophenyl substituent at the N1 position and a propionamide group at the N5 position. Its molecular formula is C₁₄H₁₂ClN₅O₂, and it has a molecular weight of 317.73 g/mol. The compound’s Smiles string (CCC(=O)Nn1cnc2c(cnn2-c2cccc(Cl)c2)c1=O) highlights its fused pyrimidine core and chloro-aromatic substitution .
Properties
IUPAC Name |
N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5O2/c1-2-12(21)18-19-8-16-13-11(14(19)22)7-17-20(13)10-5-3-4-9(15)6-10/h3-8H,2H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKOBXNRMWYLNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propionamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, which can be achieved through the cyclization of appropriate precursors under controlled conditions. The chlorophenyl group is then introduced via a substitution reaction, followed by the attachment of the propionamide moiety through an amide coupling reaction. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems ensures consistent quality and efficiency. Key considerations in industrial production include the optimization of reaction conditions, the selection of cost-effective reagents, and the implementation of robust purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxo-derivatives, reduction can produce amine derivatives, and substitution reactions can result in various substituted pyrazolopyrimidines.
Scientific Research Applications
Anticancer Properties
Numerous studies have indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer activity. The specific compound N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propionamide has been investigated for its potential to inhibit various kinases involved in tumor growth.
Case Study: Inhibition of Tumor Cell Proliferation
A study assessed the cytotoxic effects of this compound on different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 12.5 |
| MCF-7 (Breast) | 15.0 |
These results suggest that the compound effectively inhibits cell proliferation, making it a candidate for further development as an anticancer agent.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. Research indicates that compounds within this class can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
Pharmacological Evaluation
In pharmacological screenings, derivatives of pyrazolo[3,4-d]pyrimidine have shown promising results in reducing inflammation in various models:
| Compound | LD50 (mg/kg) | Ulcerogenic Activity |
|---|---|---|
| Compound A | >1100 | Safer than Diclofenac |
| Compound B | >1200 | Safer than Diclofenac |
These findings highlight the potential safety profile of these compounds compared to traditional anti-inflammatory drugs like Diclofenac .
Mechanism of Action
The mechanism of action of N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propionamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in disease progression, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Pyrazolo[3,4-d]pyrimidine Derivatives
The pyrazolo[3,4-d]pyrimidine scaffold is widely explored for kinase inhibition (e.g., EGFR) and apoptosis induction. Key analogs include:
Structural Insights :
- The 3-chlorophenyl group in the target compound likely improves target binding via hydrophobic interactions compared to phenyl (e.g., CAS: 946282-90-2) or fluorophenyl analogs .
- N5 substituents influence activity: Propionamide (target) vs.
Table 1: EGFR Inhibition and Apoptosis Induction in Analogs ()
| Compound ID | EGFR IC₅₀ (µM) | Apoptosis Activity (vs. Control) |
|---|---|---|
| 237 | 0.186 | Moderate |
| Erlotinib | 0.03 | High (reference drug) |
| 235 | N/A | Highest apoptosis |
- Compound 237 (structurally similar to the target compound but with a benzylidene-acetohydrazide group) showed moderate EGFR inhibition (IC₅₀: 0.186 µM) but lower potency than erlotinib .
- Apoptosis activity correlated with substituent electronic properties: Compound 235 (electron-withdrawing groups) induced the highest apoptosis, suggesting that chloro-substitution in the target compound may similarly enhance pro-apoptotic effects .
Physicochemical and Pharmacokinetic Properties
Limited data are available for the target compound, but inferences can be drawn from analogs:
Research Findings and Implications
- Kinase Inhibition : Pyrazolo[3,4-d]pyrimidines with bulky N5 substituents (e.g., phenylpropanamide) show reduced EGFR affinity compared to smaller groups (e.g., propionamide), suggesting the target compound’s propionamide may optimize binding .
- Apoptosis Mechanism : Chloro-substituted derivatives induce apoptosis via mitochondrial pathways, as seen in compound 235, implying similar mechanisms for the target compound .
- Synthetic Accessibility : The target compound’s simpler structure (vs. polycyclic systems in ) allows scalable synthesis, critical for preclinical development .
Biological Activity
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propionamide is a member of the pyrazolo[3,4-d]pyrimidine derivative family, which is known for its diverse biological activities. This compound features a unique structure that potentially enhances its pharmacological properties, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 371.83 g/mol. The presence of a chlorophenyl group and the pyrazolo core contributes to its lipophilicity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 371.83 g/mol |
| Structure | Pyrazolo[3,4-d]pyrimidine core with chlorophenyl substituent |
Antitumor Activity
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant antitumor properties. Studies have shown that compounds in this class can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds similar to this compound have demonstrated efficacy against breast and colon cancer cell lines, suggesting potential therapeutic applications in oncology .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it exhibits moderate to high activity against a range of bacterial and fungal strains. The mechanism of action may involve disruption of microbial cell membranes or interference with essential metabolic pathways .
Anti-inflammatory Effects
In addition to its antitumor and antimicrobial activities, derivatives of this compound have shown promise as anti-inflammatory agents. They may inhibit pro-inflammatory cytokines and modulate immune responses, making them potential candidates for treating inflammatory diseases .
Case Studies
Several case studies have been conducted to evaluate the biological activity of pyrazolo[3,4-d]pyrimidine derivatives:
- Antitumor Efficacy : A study on a related compound demonstrated significant inhibition of tumor growth in xenograft models with an observed reduction in tumor size by up to 50% compared to controls .
- Antimicrobial Testing : In vitro tests showed that this compound exhibited effective antibacterial activity against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL .
- Anti-inflammatory Activity : A derivative was tested in a murine model of arthritis, where it significantly reduced paw swelling and inflammatory markers compared to untreated controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
